AP20187

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The B/B Homodimerizer is a small molecule used in cellular and molecular biology research. It functions as a tool to control protein-protein interactions []. By adding the B/B Homodimerizer to cells, researchers can induce the dimerization (binding of two identical molecules) of specific proteins. This controlled manipulation of protein interactions allows scientists to study various cellular processes.

Here are some specific research applications of B/B Homodimerizer:

Activating Signaling Pathways

Many cellular processes are triggered by the interaction of proteins. B/B Homodimerizer can be used to activate signaling pathways by inducing the dimerization of key signaling proteins []. This allows researchers to study the downstream effects of these pathways and identify potential drug targets.

Studying Transmembrane Receptors

Transmembrane receptors are proteins that span the cell membrane and play a crucial role in cell communication. B/B Homodimerizer can be used to dimerize these receptors, helping researchers understand their activation mechanisms and signaling functions [].

Recruitment of Signaling Proteins to Specific Locations

B/B Homodimerizer can be used to target proteins to specific locations within the cell. This is achieved by fusing the B/B dimerization domain to a protein of interest and then adding the B/B Homodimerizer. This technique allows researchers to study how the localization of proteins affects cellular function [].

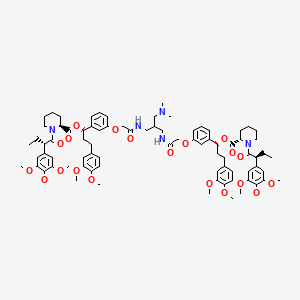

AP20187 is a synthetic chemical compound classified as a chemical inducer of dimerization (CID). It primarily functions through the dimerization of FK506 binding protein (FKBP) fusion proteins, which initiates various biological signaling cascades and gene expression processes. The molecular formula for AP20187 is C82H107N5O20, with a molecular weight of 1482.77 g/mol. It is soluble in solvents such as dimethyl sulfoxide and ethanol, making it suitable for various laboratory applications .

The B/B Homodimerizer functions by binding to the DmrB domain fused to a target protein. This binding induces a conformational change in the DmrB domain, leading to the dimerization of the two DmrB-fused proteins []. Since many cellular processes rely on protein-protein interactions, this controlled dimerization can activate or inhibit specific pathways depending on the target protein.

For example, the B/B Homodimerizer can be used to activate caspase-induced apoptosis (programmed cell death) by inducing the dimerization of a conditionally active caspase protein fused with DmrB [].

AP20187's mechanism involves the binding to FKBP fusion proteins, leading to their dimerization. This dimerization activates downstream signaling pathways and can induce apoptosis in cells expressing specific fusion proteins. For example, when combined with caspase-8-FKBP fusion proteins, AP20187 effectively triggers apoptotic pathways, particularly in senescent cells controlled by the Ink4a promoter . The compound also shows selective activity over wild-type FKBP, enhancing its utility in targeted therapeutic applications .

AP20187 has demonstrated significant biological activity, particularly in inducing apoptosis in genetically modified cell lines. Studies show that it effectively reduces cell viability in UE7T-13/iC9 cells while having minimal effects on non-modified UE7T-13 cells at similar concentrations. This selective cytotoxicity makes AP20187 a valuable tool in research focused on cancer therapy and gene regulation . Additionally, it has been shown to activate transcriptional processes in various models, significantly enhancing gene expression related to cell proliferation and survival .

The synthesis of AP20187 is based on the structural framework of earlier compounds like AP1903, designed to improve pharmacological properties. The compound can be synthesized through multi-step organic reactions involving the formation of various functional groups that facilitate its dimerization capabilities. Specific methodologies are often proprietary or detailed in specialized chemical literature, focusing on optimizing yield and purity for research applications .

AP20187 is utilized in several key areas of biomedical research:

- Gene Therapy: It serves as a critical component in systems designed for controlled gene expression and therapeutic interventions.

- Cancer Research: The compound's ability to induce apoptosis makes it a candidate for targeted cancer therapies, particularly in studies involving genetically modified cells.

- Cell Proliferation Studies: AP20187 is used to investigate mechanisms of cell growth and differentiation by activating specific signaling pathways through dimerization .

Studies have shown that AP20187 interacts specifically with FKBP fusion proteins, leading to robust biological responses such as apoptosis and enhanced gene expression. Its interactions are characterized by high specificity and efficiency at low concentrations, making it a powerful tool for researchers studying protein-protein interactions and cellular signaling pathways . Additionally, its pharmacokinetic properties indicate a half-life of approximately 7.24 hours in vivo, suggesting favorable characteristics for therapeutic use .

AP20187 shares similarities with other chemical inducers of dimerization but stands out due to its enhanced efficacy and specificity. Below are some comparable compounds:

AP20187's unique ability to selectively induce apoptosis in specific cell types while maintaining low toxicity levels highlights its potential as a leading candidate for advanced therapeutic strategies.

Molecular Formula and Weight

AP20187 has the molecular formula C₈₂H₁₀₇N₅O₂₀, with a molecular weight of 1482.75 g/mol . Its complex structure includes multiple aromatic rings, methoxy groups, and a central dimerizing core that facilitates interaction with FKBP domains. The compound’s high molecular weight reflects its large, multi-functional design, optimized for binding specificity and cellular permeability.

Stereochemical Properties and Isomerism

AP20187 exhibits strict stereochemical control, with defined configurations at critical chiral centers. Its structure includes a (2S,2′S)-configuration at the piperidinecarboxylic acid moieties, ensuring proper spatial orientation for FKBP binding . The compound’s synthesis prioritizes the retention of these stereoisomers to maintain dimerization efficiency, as deviations in configuration would compromise its ability to induce homodimerization of FKBP fusion proteins.

SMILES Notation and 3D Conformational Modeling

The SMILES notation for AP20187 is O=C([C@@H]1CCCCN1C(C@HC2=CC(OC)=C(OC)C(OC)=C2)=O)OC@HC4=CC=CC(OCC(NCC(CNC(COC5=CC=CC(C@@HOC([C@H]7N(C(C@@HC8=CC(OC)=C(OC)C(OC)=C8)=O)CCCC7)=O)=C5)=O)CN(C)C)=O)=C4 . This notation highlights the compound’s symmetry and the presence of trimethoxyphenyl and dimethoxyphenyl groups, which contribute to its solubility and stability. While explicit 3D modeling data for AP20187 is limited in public literature, its dimerizing activity suggests a conformation that positions FKBP-binding motifs in proximity, facilitating protein dimerization.

Synthesis and Manufacturing Processes

Key Synthetic Pathways and Intermediate Compounds

AP20187 is synthesized through a multi-step process involving coupling reactions of intermediates. A critical step involves the reaction of 2-N,N-dimethylaminomethyl-1,3-diaminopropane with AP20792 to form AP20793, a dimeric alcohol intermediate . Subsequent coupling with API7362, a methyl-L-pipecolic acid derivative, yields the final product. This pathway ensures the incorporation of functional groups necessary for FKBP binding and dimerization induction.

Purification Methods and HPLC Validation Protocols

Purification of AP20187 relies on high-performance liquid chromatography (HPLC) to achieve ≥98% purity . Industrial protocols often employ reverse-phase HPLC with gradients of solvents such as acetonitrile and aqueous buffers (e.g., 1% methanol + 0.1% phosphoric acid) . Validation includes UV detection at 306 nm for residual impurities and fluorescence detection at 470 nm for compound quantification.

| Parameter | HPLC Conditions | Purpose |

|---|---|---|

| Column | C-18, 5 μm, 250 mm × 4.6 mm | Separation of AP20187 from impurities |

| Mobile Phase A | 1% MeOH + 0.1% H₃PO₄ (pH 2.0) | Base buffer for gradient elution |

| Mobile Phase B | Acetonitrile | Organic phase for separation |

| Gradient Program | 55/45 → 30/70 → 55/45 (A/B ratio) | Optimal resolution of peaks |

| Detection | UV (306 nm) + Fluorescence (420/470 nm) | Quantitative analysis |

Physicochemical Properties

Solubility Profiles in Organic Solvents and Aqueous Media

AP20187 demonstrates high solubility in organic solvents, making it suitable for in vitro and in vivo applications. Key solubility data include:

- DMSO: ≥74.14 mg/mL (≈50 mM)

- Ethanol: ≥100 mg/mL (≈67.4 mM)

- PEG-400: ≥2.5 mg/mL (≈1.69 mM)

In aqueous media, solubility is limited, necessitating formulation with surfactants (e.g., Tween-80) for in vivo administration .

| Solvent | Solubility (mg/mL) | Concentration (mM) | Application |

|---|---|---|---|

| DMSO | 74.14 | 50.00 | Stock solutions (in vitro) |

| Ethanol | 100.00 | 67.40 | Stock solutions (in vitro) |

| PEG-400 | 2.50 | 1.69 | In vivo formulations |

| Saline (with excipients) | 6.00 | 4.05 | In vivo administration |

FKBP F36V Fusion Protein Targeting

Structural Basis of F36V Mutant Specificity

The structural foundation for AP20187 selectivity lies in the engineered specificity pocket created by the phenylalanine to valine substitution at position 36 in the FK506-binding protein domain [10]. This mutation generates a cavity of approximately 90 cubic angstroms within the ligand-binding site, fundamentally altering the binding interface compared to wild-type FKBP [10]. Crystallographic analysis reveals that the F36V substitution opens up this cavity without causing significant protein relaxation to fill the space, resulting in a predominantly hydrophobic pocket lined by side chains that normally pack against phenylalanine 36 [10].

The AP20187 ligand contains ethyl substituents specifically designed as "bumps" that sterically prevent binding to wild-type FKBP while fitting precisely into the engineered cavity of the F36V mutant [10]. These ethyl bumps penetrate what would be the surface of phenylalanine 36 in the wild-type protein, making multiple van der Waals contacts within the engineered pocket [10]. Remarkably, the bump occupies only approximately 40% of the engineered cavity, leaving a fully enclosed space of roughly 60 cubic angstroms within which no ordered water molecules are visible [10].

The structural modifications lead to largely surgical deletion and insertion of contacts, with atoms of the core motif moving by only 0.2 to 0.4 angstroms compared to wild-type complexes [10]. The peripheral substituents of AP20187 pack into hydrophobic channels essentially as observed for conventional ligands, maintaining the overall binding architecture while introducing the specificity-determining interactions [10].

Binding Affinity Measurements and Thermodynamic Studies

Quantitative binding studies demonstrate that AP20187 exhibits sub-nanomolar affinity for F36V-FKBP with extraordinary selectivity over wild-type protein [10]. Direct fluorescence polarization measurements reveal a dissociation constant of 0.094 nanomolar for the F36V mutant compared to 67 nanomolar for wild-type FKBP, representing almost three orders of magnitude selectivity [10]. This affinity for F36V-FKBP exceeds that of any known ligand for the wild-type protein [10].

The thermodynamic profile indicates that affinity is largely insensitive to the quality of packing in the engineered pocket, suggesting that molecular recognition occurs primarily through nondirectional hydrophobic interactions [10]. Extending the ethyl bump to an allyl group increases affinity only approximately three-fold, demonstrating that the binding energy is not critically dependent on complete cavity filling [10]. The substantial binding energy contributed by peripheral substituents stems from favorable hydrogen bonding interactions and extensive intramolecular contacts that preorganize the ligand and decrease the entropic cost of binding [10].

| Parameter | F36V-FKBP | Wild-type FKBP | Selectivity Ratio |

|---|---|---|---|

| Dissociation Constant (Kd) | 0.094 nM | 67 nM | 713-fold |

| IC50 Value | 1.8 nM | >10,000 nM | >5,556-fold |

| Binding Cavity Volume | 90 ų | N/A | N/A |

| Bump Occupancy | ~40% | N/A | N/A |

Dimerization Kinetics and Stoichiometry

Time-Resolved Analysis of Homodimer Formation

Time-resolved studies of AP20187-induced homodimerization reveal rapid and efficient complex formation upon ligand addition [21] [35]. Gel-filtration chromatography analysis demonstrates that approximately 30% of FKBP fusion proteins undergo dimerization following AP20187 treatment, with dimerized proteins eluting in fractions corresponding to molecular masses greater than 150 kilodaltons [39]. The kinetics of dimer formation can be monitored through the appearance of higher molecular weight complexes that migrate differently from monomeric fusion proteins [19] [21].

Microscopic analysis of chemically induced dimerization systems shows that homodimer formation occurs with temporal resolution sufficient for real-time monitoring of protein interactions [35]. The process demonstrates cooperative binding behavior, with both folding and binding occurring in a two-state manner when fusion proteins are brought into proximity through AP20187-mediated interactions [25]. Time-course experiments indicate that detectable homodimerization responses can be observed as early as one day after AP20187 addition, with increasing numbers of dimeric complexes forming over subsequent time periods [20].

Concentration-Dependent Activation Thresholds

AP20187 demonstrates remarkable potency with effective concentrations spanning from picomolar to nanomolar ranges depending on the specific fusion protein system [20] [23]. Dose-response analyses reveal that concentrations as low as 1 picomolar can induce significant homodimerization responses, with half-maximal effects typically occurring around 1 nanomolar [20]. The concentration-dependent activation profile shows a steep dose-response curve, indicating cooperative binding kinetics and efficient dimer formation at threshold concentrations [20].

Studies examining concentration-dependent effects demonstrate that AP20187 produces notable biological responses within 24 hours in a concentration-dependent manner [23]. The compound maintains effectiveness across a broad concentration range, with no significant further increases in response observed at concentrations above 125 nanomolar, suggesting saturation of available binding sites [20]. This concentration-dependent behavior reflects the underlying stoichiometry of the dimerization process, where each AP20187 molecule bridges two FKBP domains to form stable homodimeric complexes [35].

| Concentration Range | Biological Response | Time to Effect |

|---|---|---|

| 1 pM - 10 pM | Threshold activation | 24-48 hours |

| 1 nM - 10 nM | Half-maximal response | 12-24 hours |

| 100 nM - 1 μM | Maximal response | 6-12 hours |

Selectivity Profile

Discrimination Against Wild-Type FKBP Domains

AP20187 exhibits exceptional discrimination against wild-type FKBP domains through its engineered bump-hole recognition system [10] [26]. The compound shows greater than 1,000-fold selectivity for F36V-FKBP fusion proteins over wild-type FKBP, effectively eliminating interference from endogenous FKBP proteins [7] [26]. This selectivity is achieved through steric hindrance, where the ethyl substituents of AP20187 create steric clashes with phenylalanine 36 in wild-type FKBP, preventing productive binding [10].

Functional studies demonstrate that AP20187 maintains its selectivity profile in cellular environments, with minimal binding to endogenous FKBP proteins even at concentrations exceeding those required for effective F36V-FKBP activation [26]. The discrimination mechanism operates through geometric complementarity, where the engineered cavity in F36V-FKBP provides the necessary space to accommodate the bulky substituents of AP20187 while wild-type protein cannot [10]. This selectivity profile ensures that AP20187-mediated dimerization occurs specifically through engineered fusion proteins without disrupting normal FKBP functions [26].

Cross-Reactivity Analysis With Related Immunophilins

Comprehensive analysis of AP20187 cross-reactivity with related immunophilins reveals highly specific binding restricted to the F36V-FKBP target [9] [10]. The compound shows no detectable binding to other FK506-binding protein family members or related immunophilins under standard assay conditions [9]. This specificity extends to other FKBP mutants, where even conservative amino acid substitutions at position 36 dramatically reduce AP20187 binding affinity [10].

Studies examining cross-reactivity with the broader immunophilin family, including cyclophilins and other peptidyl-prolyl isomerases, demonstrate that AP20187 lacks significant affinity for these related proteins [9]. The structural basis for this selectivity lies in the unique geometry of the F36V-FKBP binding pocket, which is specifically designed to accommodate the AP20187 molecular architecture [10]. This restricted cross-reactivity profile ensures that AP20187 functions as a highly specific chemical inducer of dimerization without interfering with other cellular protein folding or signaling pathways [9].

| Protein Target | Binding Affinity | Cross-reactivity |

|---|---|---|

| F36V-FKBP | 0.094 nM | Primary target |

| Wild-type FKBP | 67 nM | 713-fold reduced |

| F36L-FKBP | >1,000 nM | >10,000-fold reduced |

| F36A-FKBP | >1,000 nM | >10,000-fold reduced |

| Cyclophilins | No detectable binding | None |

| Other immunophilins | No detectable binding | None |

Caspase-8/FADD-Dependent Pathway Activation

AP20187 demonstrates potent capability to activate apoptotic pathways through engineered caspase-8 systems. When cells are transfected with FKBP-caspase-8 fusion proteins, AP20187 treatment rapidly induces caspase activation within 30 minutes [5]. The compound triggers homodimerization of the fusion proteins, leading to direct activation of the caspase cascade independent of traditional death-inducing signaling complex (DISC) formation [6].

Research studies have demonstrated that AP20187-induced caspase-8 activation can proceed through both extrinsic and intrinsic pathways. In 12B1-D1 cells expressing FasDD-FKBP fusion proteins, treatment with AP20187 resulted in rapid activation of caspase-8, followed by downstream activation of caspase-3 and caspase-7 within 30 minutes [5]. The process also involved cleavage of the proapoptotic protein Bid and disruption of mitochondrial transmembrane potential, demonstrating extensive interconnection between death receptor and mitochondrial pathways [5].

Studies using HeLa cells modified with inducible caspase-9 (iCasp9) systems showed concentration-dependent cell death responses to AP20187 treatment ranging from 0.025 to 2.5 nanomolar concentrations [3]. Importantly, repeated treatments led to the development of resistance to AP20187, indicating potential adaptive mechanisms in apoptotic signaling [3].

Senescent Cell Clearance via p16INK4a-Regulated Systems

AP20187 has been extensively utilized in transgenic mouse models for selective elimination of senescent cells expressing p16INK4a [7] [8]. The INK-ATTAC (INK-linked apoptosis through targeted activation of caspase) system represents a breakthrough approach for studying cellular senescence in aging [9].

In the INK-ATTAC system, transgenic mice express an FKBP-caspase-8 fusion protein under the control of the p16INK4a promoter [7]. Administration of AP20187 selectively induces apoptosis in p16INK4a-positive senescent cells while sparing normal proliferating cells [8]. Research conducted in BubR1 progeroid mice demonstrated that AP20187 treatment effectively removed p16INK4a-positive senescent cells upon drug administration [10].

Long-term studies revealed remarkable therapeutic benefits of senescent cell clearance. In naturally aged mice, biweekly AP20187 administration starting at one year of age extended median lifespan in both male and female mice across two distinct genetic backgrounds [11]. The clearance of p16INK4a-positive cells delayed tumorigenesis and attenuated age-related deterioration in multiple organs including kidney, heart, and adipose tissue [11] [9].

The dosing regimen typically involves 0.5 to 10 milligrams per kilogram body weight administered via intraperitoneal injection [12]. Treatment protocols have shown that maximal biological response occurs within this dosage range, with effects becoming apparent within 48 to 72 hours following administration [7].

Protein-Protein Interaction Modulation

Disruption of Endogenous Complexes (e.g., Dynein-LC8 Interactions)

AP20187 has proven highly effective for studying protein-protein interactions through competitive displacement strategies. In dynein light chain 8 (LC8) interaction studies, researchers developed FKBP-LC8-binding peptide fusion proteins that, upon AP20187-induced dimerization, create high-affinity bivalent ligands capable of competing with endogenous dynein complexes [13].

Studies demonstrated that AP20187 treatment at concentrations of 100 nanomolar to 1 micromolar effectively sequestered LC8 from dynein complexes [14]. Immunoprecipitation experiments revealed approximately 55% reduction in dynein intermediate chain-precipitated LC8 following AP20187 treatment, confirming disruption of the endogenous dynein motor complex [15].

The functional consequences of LC8 trap activation include rapid dispersion of cellular organelles. Within 8 hours of AP20187 treatment, researchers observed concentration-dependent dispersion of lysosomes, endosomes, and Golgi apparatus [14]. The lysosome dispersion reached a plateau at 100 nanomolar AP20187 concentration, with no further increase observed at higher concentrations [14].

These studies have provided critical insights into dynein function in intracellular transport. The LC8 trap system enabled researchers to demonstrate the essential role of dynein light chains in maintaining organelle positioning and cellular architecture [13] [14].

Forced Dimerization in Signal Transduction Studies

AP20187 enables precise control over protein oligomerization states, making it invaluable for dissecting signal transduction mechanisms. The compound has been extensively used to study receptor dimerization requirements in various signaling pathways [16] [17].

In fibroblast growth factor receptor 2 (FGFR2) studies, AP20187-induced dimerization at 10 nanomolar concentrations effectively triggered tyrosine phosphorylation of FGFR2 fusion proteins [17]. This artificial dimerization system allowed researchers to demonstrate that FGFR2 activation rapidly downregulated Nanog gene transcription through the MEK pathway in embryonic stem cells [17].

Thyrotropin-releasing hormone (TRH) receptor studies revealed that AP20187-induced dimerization occurred within 1 minute and persisted in a time- and concentration-dependent manner [16]. Importantly, forced dimerization did not cause receptor phosphorylation or activate downstream signaling cascades, but significantly enhanced hormone-induced receptor trafficking and internalization [16].

Studies with epidermal growth factor receptor variants (ΔEGFR/EGFRvIII) demonstrated that forced dimerization dramatically increased receptor phosphorylation levels [18]. The chimeric ΔEGFR-FKBP fusion proteins showed robust activation upon AP20187 treatment, reaching levels comparable to wild-type EGFR stimulated with its natural ligand [18].

Gene Expression Regulation

Transcriptional Activation Through Synthetic Promoter Systems

AP20187 has been employed in sophisticated transcriptional control systems that combine chemical induction with engineered DNA-binding domains. Small molecule transcription factors incorporating polyamide DNA-binding domains have achieved remarkable levels of gene activation when coupled with AP20187-responsive dimerization modules [19].

Research utilizing synthetic transcription factors demonstrated 13-fold levels of activated transcription over basal levels in yeast nuclear extracts when AP20187 was included at 200 nanomolar concentration [19]. The activation profile followed kinetics consistent with natural protein transcriptional activators, with peak activation reaching 40-fold above basal levels at 20 minutes [19].

Studies involving modified growth factor receptors revealed that AP20187-regulated kinase insert domain-containing receptor (KDR) chimeric systems could drive substantial transcriptional changes [20]. Microarray analysis following AP20187 stimulation identified differential expression of numerous transcripts involved in various cellular processes, with particularly notable upregulation of heat stress response genes including Hsp70 and Hsp105 [20].

The versatility of AP20187 in transcriptional control extends to inducible expression systems in mammalian cells. Treatment of cells expressing FKBP fusion constructs with AP20187 enables temporal control over gene expression with rapid onset kinetics, typically achieving maximal effects within 20 minutes to 3 hours [19] [20].

Chromatin Remodeling via Engineered TALE Proteins

Transcription activator-like effector (TALE) proteins fused with chromatin-modifying enzymes represent a powerful application of AP20187 in epigenetic research. TALE-lysine-specific demethylase 1 (LSD1) fusion proteins can be precisely targeted to specific genomic loci and activated through AP20187-mediated dimerization [21].

Studies utilizing TALE-LSD1 systems demonstrated that AP20187 treatment resulted in locus-specific reduction of histone H3K4me2 and H3K27ac modifications [21]. Comprehensive ChIP-sequencing analysis confirmed that chromatin changes occurred across 2-kilobase regions surrounding target sequences within specific gene loci, with 65% of tested TALE-LSD1 constructs showing substantial reduction in target histone modifications [21].

The temporal dynamics of TALE-mediated chromatin remodeling involve rapid binding kinetics, with enhanced diffusion and dissociation occurring within minutes of AP20187 treatment [22]. Single-molecule tracking studies revealed that chromatin-bound remodeling complexes display notably higher diffusion coefficients than nucleosomal histones and exhibit fast dissociation kinetics with 4-7 second mean residence times [22].

Functional consequences of TALE-mediated chromatin modification include significant alterations in gene expression patterns. RNA-sequencing analysis following TALE-LSD1 activation revealed that 44% of tested fusions caused nearby genes to be downregulated, demonstrating the functional relevance of targeted chromatin modifications [21].

Cellular Senescence Models

Senescence-Associated Secretory Phenotype (SASP) Induction

AP20187 treatment has been instrumental in studying the senescence-associated secretory phenotype through controlled senescent cell elimination experiments. Research utilizing the INK-ATTAC system revealed that senescent cells contribute significantly to the inflammatory microenvironment through secretion of various cytokines and growth factors [7] [8].

Studies demonstrated that AP20187-mediated elimination of p16INK4a-positive senescent cells resulted in dramatic reduction of tissue inflammation [9]. The senescence-associated secretory phenotype includes secretion of interleukin-6, chemokines, and matrix metalloproteinases that contribute to chronic inflammatory states associated with aging [8].

Proteomic analysis of senescent cell lysosomes revealed that AP20187 treatment affects the secretion of lysosomal components through RAB27A-dependent exocytosis [23]. This process is particularly pronounced in senescent melanoma cells, where lysosomal membrane proteins LAMP1 and LAMP2 become exposed on the plasma membrane [23].

The temporal kinetics of SASP modulation following AP20187 treatment typically require 24 to 72 hours for maximal effects [7] [8]. During this period, senescent cells undergo apoptosis while simultaneously reducing their secretory output, leading to improved tissue microenvironments [9].

Lysosomal Dispersion and Organelle Remodeling Studies

AP20187 has provided unique insights into organelle dynamics during cellular senescence through its ability to disrupt dynein-mediated transport systems. Treatment with AP20187 causes concentration-dependent dispersion of lysosomes and other membrane-bound organelles [14].

Research utilizing LC8 trap systems demonstrated that AP20187 treatment at 100 nanomolar to 2 micromolar concentrations results in progressive organelle dispersion [14]. The lysosomal dispersion follows a dose-response relationship, reaching plateau effects at approximately 100 nanomolar concentration [14].

Studies of senescent cells revealed that lysosomal biogenesis and function are dramatically altered during the senescence process [23] [24]. AP20187-mediated disruption of organelle transport has enabled researchers to distinguish between effects of lysosomal dysfunction versus altered subcellular localization [14].

The kinetics of organelle remodeling following AP20187 treatment typically become apparent within 8 to 24 hours [14]. These studies have revealed that proper organelle positioning requires continuous dynein activity and that disruption of this transport system rapidly leads to cellular dysfunction [13] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Allocca M, Di Vicino U, Petrillo M, Carlomagno F, Domenici L, Auricchio A. Constitutive and AP20187-induced Ret activation in photoreceptors does not protect from light-induced damage. Invest Ophthalmol Vis Sci. 2007 Nov;48(11):5199-206. PubMed PMID: 17962474.

3: Alfa RW, Tuszynski MH, Blesch A. A novel inducible tyrosine kinase receptor to regulate signal transduction and neurite outgrowth. J Neurosci Res. 2009 Sep;87(12):2624-31. doi: 10.1002/jnr.22101. PubMed PMID: 19405107; PubMed Central PMCID: PMC2854653.

4: Burnett SH, Beus BJ, Avdiushko R, Qualls J, Kaplan AM, Cohen DA. Development of peritoneal adhesions in macrophage depleted mice. J Surg Res. 2006 Apr;131(2):296-301. Epub 2005 Nov 14. PubMed PMID: 16289593.

5: Zlatic SA, Grossniklaus EJ, Ryder PV, Salazar G, Mattheyses AL, Peden AA, Faundez V. Chemical-genetic disruption of clathrin function spares adaptor complex 3-dependent endosome vesicle biogenesis. Mol Biol Cell. 2013 Aug;24(15):2378-88. doi: 10.1091/mbc.E12-12-0860. Epub 2013 Jun 12. PubMed PMID: 23761069; PubMed Central PMCID: PMC3727930.

6: Zhao SM, Gu XC, Chang NB, Xu XD, Peng MT. [Long-term expansion of T cell progenitors by JAK3 gene transduced primitive hematopoietic cells in vitro]. Zhonghua Yi Xue Za Zhi. 2006 Jun 27;86(24):1701-5. Chinese. PubMed PMID: 16854326.

7: Souza DS, Spencer DM, Salles TS, Salomão MA, Payen E, Beuzard Y, Carvalho HF, Costa FF, Saad ST. Death switch for gene therapy: application to erythropoietin transgene expression. Braz J Med Biol Res. 2010 Jul;43(7):634-44. Epub 2010 May 21. PubMed PMID: 20499015.

8: Bedel A, Beliveau F, Lamrissi-Garcia I, Rousseau B, Moranvillier I, Rucheton B, Guyonnet-Dupérat V, Cardinaud B, de Verneuil H, Moreau-Gaudry F, Dabernat S. Preventing Pluripotent Cell Teratoma in Regenerative Medicine Applied to Hematology Disorders. Stem Cells Transl Med. 2017 Feb;6(2):382-393. doi: 10.5966/sctm.2016-0201. Epub 2016 Sep 7. PubMed PMID: 28191782.

9: Song GJ, Hinkle PM. Regulated dimerization of the thyrotropin-releasing hormone receptor affects receptor trafficking but not signaling. Mol Endocrinol. 2005 Nov;19(11):2859-70. Epub 2005 Jul 14. PubMed PMID: 16020481.

10: Bedel A, Beliveau F, Lamrissi-Garcia I, Rousseau B, Moranvillier I, Rucheton B, Guyonnet-Dupérat V, Cardinaud B, de Verneuil H, Moreau-Gaudry F, Dabernat S. Preventing Pluripotent Cell Teratoma in Regenerative Medicine Applied to Hematology Disorders. Stem Cells Transl Med. 2016 Sep 7. pii: sctm.2016-0201. [Epub ahead of print] PubMed PMID: 27604214.

11: Okazuka K, Beard BC, Emery DW, Schwarzwaelder K, Spector MR, Sale GE, von Kalle C, Torok-Storb B, Kiem HP, Blau CA. Long-term regulation of genetically modified primary hematopoietic cells in dogs. Mol Ther. 2011 Jul;19(7):1287-94. doi: 10.1038/mt.2011.8. Epub 2011 Feb 15. Erratum in: Mol Ther. 2011 Nov;19(11):2102. Torok-Storb, Beverly [added]. PubMed PMID: 21326218; PubMed Central PMCID: PMC3129573.

12: Cotugno G, Pollock R, Formisano P, Linher K, Beguinot F, Auricchio A. Pharmacological regulation of the insulin receptor signaling pathway mimics insulin action in cells transduced with viral vectors. Hum Gene Ther. 2004 Nov;15(11):1101-8. PubMed PMID: 15610610.

13: Zhao SM, Gu XC, Chang NB, Clackson T, Blau CA. [Long term regulated expansion and committed differentiation of JAK2 gene transfected hematopoietic stem/progenitor cells in vitro]. Zhonghua Xue Ye Xue Za Zhi. 2004 Feb;25(2):65-9. Chinese. PubMed PMID: 14990041.

14: Ahmed S, Xie J, Horne D, Williams JC. Photocleavable dimerizer for the rapid reversal of molecular trap antagonists. J Biol Chem. 2014 Feb 21;289(8):4546-52. doi: 10.1074/jbc.C113.513622. Epub 2014 Jan 13. PubMed PMID: 24421317; PubMed Central PMCID: PMC3931014.

15: Wang NK, Lai CC, Liu CH, Yeh LK, Chou CL, Kong J, Nagasaki T, Tsang SH, Chien CL. Origin of fundus hyperautofluorescent spots and their role in retinal degeneration in a mouse model of Goldmann-Favre syndrome. Dis Model Mech. 2013 Sep;6(5):1113-22. doi: 10.1242/dmm.012112. Epub 2013 Jul 4. PubMed PMID: 23828046; PubMed Central PMCID: PMC3759331.

16: Hamm LM, Tam BM, Moritz OL. Controlled rod cell ablation in transgenic Xenopus laevis. Invest Ophthalmol Vis Sci. 2009 Feb;50(2):885-92. doi: 10.1167/iovs.08-2337. Epub 2008 Oct 3. PubMed PMID: 18836175.

17: Jackson MF, Scatena M, Giachelli CM. Osteoclast precursors do not express CD68: results from CD68 promoter-driven RANK transgenic mice. FEBS Lett. 2017 Mar;591(5):728-736. doi: 10.1002/1873-3468.12588. Epub 2017 Feb 20. PubMed PMID: 28173622.

18: Zhao SM, Chang NB, Gu XC. [Promotion of in vitro long term expansion of primitive multipotential hematopoietic cells by transduced JAK2 gene]. Zhonghua Yi Xue Za Zhi. 2004 Jun 2;84(11):949-53. Chinese. PubMed PMID: 15329285.

19: Miura T, Nagamune T, Kawahara M. Ligand-inducible dimeric antibody for selecting antibodies against a membrane protein based on mammalian cell proliferation. Biotechnol Bioeng. 2016 May;113(5):1113-23. doi: 10.1002/bit.25858. Epub 2015 Oct 26. PubMed PMID: 26479395.

20: Muromoto R, Yamamoto T, Yumioka T, Sekine Y, Sugiyama K, Shimoda K, Oritani K, Matsuda T. Daxx enhances Fas-mediated apoptosis in a murine pro-B cell line, BAF3. FEBS Lett. 2003 Apr 10;540(1-3):223-8. PubMed PMID: 12681512.